N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S3 and its molecular weight is 454.58. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core. The molecular formula is C20H22N4O2S2, with a molecular weight of approximately 414.55 g/mol. Its structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazolo-pyrimidine derivatives. For instance, derivatives similar to this compound have shown significant antibacterial and antifungal activities.
- Antibacterial Properties :
- Antifungal Properties :
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
-
Enzyme Inhibition :
- The compound may inhibit enzymes involved in metabolic pathways crucial for bacterial survival.
-
Receptor Binding :
- It may bind to cellular receptors that modulate signal transduction pathways critical for cellular responses.
- Nucleic Acid Interaction :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives against E. coli, Bacillus subtilis, and Candida albicans. The results indicated that some derivatives exhibited comparable or superior activity compared to established antibiotics .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Comparison |
---|---|---|---|
Compound A | E. coli | 32 µg/mL | Better than Norfloxacin |
Compound B | S. aureus | 16 µg/mL | Equivalent to Ampicillin |
Compound C | C. albicans | 8 µg/mL | Superior to Fluconazole |
Study 2: Docking Studies
Computational docking studies have been employed to predict the binding affinities of this compound with target proteins involved in microbial resistance mechanisms. These studies revealed promising binding energies that correlate well with observed biological activities .
Properties
CAS No. |
1040654-14-5 |
---|---|
Molecular Formula |
C21H18N4O2S3 |
Molecular Weight |
454.58 |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-12-8-9-13(2)15(10-12)22-16(26)11-29-20-23-18-17(19(27)24-20)30-21(28)25(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI Key |
XLISRXPVONHCMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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